Methyl acetimidate hydrochloride

Description

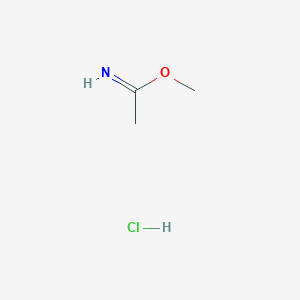

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl ethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c1-3(4)5-2;/h4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYJXXISOUGFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884769 | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14777-27-6 | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14777-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl acetimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLACETIMIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05I74I2UQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanism of Methyl Acetimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Methyl acetimidate hydrochloride is a valuable reagent in biochemistry and organic synthesis, primarily utilized for the specific modification of primary amino groups. Its reaction forms a stable amidine linkage, preserving the positive charge of the original amino group, which is crucial for maintaining the native structure and function of many proteins. This guide provides a detailed examination of its reaction mechanism, kinetics, and experimental application.

Core Reaction Mechanism: Amidination

The primary reaction of methyl acetimidate involves the nucleophilic attack of a primary amine on the electrophilic carbon of the imidate functional group. In biochemical contexts, this is most frequently the ε-amino group of a lysine residue on a protein. The reaction proceeds optimally under alkaline conditions (typically pH 9-10)[1]. The alkaline environment is necessary to deprotonate the primary amine, thereby increasing its nucleophilicity.

The mechanism can be described in two main stages:

-

Nucleophilic Addition: The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the methyl acetimidate. This breaks the pi bond of the C=N double bond, and the electrons are transferred to the nitrogen atom. This results in the formation of a transient, unstable tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses to a more stable state. The methoxy group (-OCH₃) is eliminated as methanol, and the C=N double bond is reformed, now linking the original amine's nitrogen to the carbon. A proton is subsequently lost from the attacking nitrogen, yielding the final stable N-substituted acetamidine product.

References

An In-depth Technical Guide to Methyl Acetimidate Hydrochloride: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl acetimidate hydrochloride, a versatile reagent with significant applications in chemical synthesis and bioconjugation. This document details its chemical and physical properties, spectral data, synthesis, and its use as a protein-modifying agent.

Core Properties of this compound

This compound is a white to off-white solid that is a valuable intermediate in organic synthesis.[1][2] It is the hydrochloride salt of methyl acetimidate.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | Acetimidic acid methyl ester hydrochloride | [1] |

| CAS Number | 14777-27-6 | [1][3] |

| Molecular Formula | C₃H₈ClNO | [2] |

| Molecular Weight | 109.55 g/mol | [2][3] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 105 °C (decomposes) | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Solvent |

| ¹H NMR | δ 11.7 (s, 2H, NH₂⁺), 4.07 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃) | DMSO-d₆ |

| ¹³C NMR | Data not readily available in the searched literature. | |

| Infrared (IR) | The spectrum shows protonation at the nitrogen atom.[4] Specific peak data is not readily available. | |

| Mass Spectrometry | Data not readily available in the searched literature. |

Chemical Structure

The structure of this compound features a central carbon double-bonded to a protonated imine group and single-bonded to a methyl group and a methoxy group. The positive charge on the protonated imine is balanced by a chloride ion.

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

This compound is commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[5]

Materials:

-

Acetonitrile

-

Methanol

-

Acetyl chloride

-

tert-Butyl methyl ether

Procedure: [6]

-

To a reactor, add 1.6 kg of acetonitrile and 2.4 kg of methanol.

-

Cool the reactor to -10°C.

-

Slowly add 3.67 kg of acetyl chloride to the mixture.

-

Stir the mixture at 0°C for 12 hours, maintaining the internal temperature at 0°C.

-

After the reaction is complete, remove the solvent at 45°C under reduced pressure.

-

Add 11.8 kg of tert-butyl methyl ether to the reaction mixture.

-

Stir the mixture at 0°C for 3 hours.

-

Filter the resulting solid and vacuum-dry it at 40°C to obtain this compound.

The Pinner reaction proceeds through the protonation of the nitrile, followed by nucleophilic attack of the alcohol, and subsequent protonation to form the stable imidate hydrochloride salt.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 14777-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Methyl acetimidate technical grade 14777-27-6 [sigmaaldrich.com]

- 4. Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Synthesis of Methyl Acetimidate Hydrochloride: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of methyl acetimidate hydrochloride. The document details the prevalent synthetic methodology, experimental protocols, and key characterization data to support researchers in the safe and efficient preparation of this versatile chemical intermediate.

Core Concepts and Data Presentation

This compound is a valuable reagent in organic synthesis, primarily utilized in the formation of amidines and other nitrogen-containing heterocycles. The most common and efficient laboratory synthesis route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1] In this case, acetonitrile and methanol are reacted in the presence of a hydrochloride source to yield the desired product.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₈ClNO | [2] |

| Molecular Weight | 109.55 g/mol | [3] |

| Appearance | White to yellow powder | [4] |

| Melting Point | 105 °C (decomposes) | [2][3] |

| CAS Number | 14777-27-6 | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3][4] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.7 (s, 2H), 4.07 (s, 3H), 2.38 (s, 3H) | [1] |

| ¹³C NMR | Data not available in public sources. | |

| Infrared (IR) Spectrum | The infrared spectrum has been reported and interpreted in terms of protonation at the nitrogen atom.[5] |

Experimental Protocols

The following protocol is adapted from a high-yield (95%) procedure utilizing acetyl chloride as an in-situ source of hydrogen chloride, which is generally safer and more convenient for laboratory use than gaseous HCl.

Materials and Equipment:

-

Acetonitrile (CH₃CN)

-

Methanol (CH₃OH)

-

Acetyl chloride (CH₃COCl)

-

tert-Butyl methyl ether ((CH₃)₃COCH₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Cooling bath (ice-salt or cryocooler)

-

Dropping funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine acetonitrile (1.6 kg) and methanol (2.4 kg).

-

Cooling: Cool the mixture to -10°C using a suitable cooling bath.

-

Acid Addition: Slowly add acetyl chloride (3.67 kg) to the cooled mixture via a dropping funnel over a period of time that allows for effective temperature control, maintaining the internal temperature at or below 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 12 hours.

-

Solvent Removal: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator at a bath temperature of 45°C.

-

Crystallization: To the resulting residue, add tert-butyl methyl ether (11.8 kg) and stir the mixture at 0°C for 3 hours to induce crystallization.

-

Isolation: Collect the resulting solid by filtration using a Büchner funnel.

-

Drying: Dry the solid product in a vacuum oven at 40°C to a constant weight to obtain this compound.

Expected Yield: ~4.1 kg (95%)

Mandatory Visualizations

Logical Relationships in the Pinner Reaction

The success of the Pinner reaction for the synthesis of this compound is dependent on several key factors. The following diagram illustrates the logical relationships between reaction conditions and the primary reaction pathway versus potential side reactions.

Caption: Logical flow of the Pinner reaction for methyl acetimidate HCl synthesis.

Experimental Workflow for Synthesis

The following diagram outlines the step-by-step experimental workflow for the laboratory preparation of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The Pinner reaction proceeds through a distinct mechanistic pathway involving the activation of the nitrile by protonation, followed by nucleophilic attack of the alcohol.

Caption: Simplified reaction mechanism pathway for the Pinner synthesis.

References

- 1. This compound | 14777-27-6 [amp.chemicalbook.com]

- 2. 14777-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. メチルアセトイミダート 塩酸塩 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Methyl acetimidate hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl acetimidate hydrochloride, a versatile reagent in biochemical and pharmaceutical research. It details its chemical properties, applications, and experimental protocols, with a focus on its use in the chemical modification of proteins.

Core Properties of this compound

This compound is a valuable tool for chemists and biochemists. Its key physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 14777-27-6 | [1][2] |

| Molecular Formula | C₃H₇NO·HCl | [1] |

| Molecular Weight | 109.55 g/mol | [2] |

| Appearance | White to yellow powder | [1] |

| Melting Point | 105 °C (decomposes) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in water | [1] |

Synthesis and Reaction Mechanism

The synthesis of this compound is historically rooted in the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride.[3] The primary application of this reagent in biochemical contexts is the specific modification of primary amines, such as the ε-amino group of lysine residues in proteins. This reaction, known as amidination, is highly selective and results in the formation of a stable amidine linkage. A key advantage of this modification is the preservation of the positive charge of the lysine side chain.[3] The stability of the resulting amidine bond is a significant benefit over other modification methods, like the formation of Schiff bases, which can be reversible.[3]

Reaction of Methyl Acetimidate with a Primary Amine

References

Navigating the Challenges of Formulation: A Technical Guide to the Solubility and Stability of Methyl Acetimidate Hydrochloride

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of methyl acetimidate hydrochloride. This in-depth whitepaper provides critical data presentation formats, detailed experimental protocols, and visual workflows to aid in the successful formulation and handling of this versatile reagent.

This compound (MAH), a valuable compound in pharmaceutical synthesis and bioconjugation, presents unique challenges due to its reactivity and the critical impact of solvents on its viability. This guide addresses these challenges by offering a structured approach to understanding and controlling its behavior in various chemical environments.

Executive Summary

Physicochemical Properties

This compound is a white to yellow powder with a molecular weight of 109.53 g/mol .[1] It is known to be a hydrochloride salt of methyl acetimidate and should be stored at 2-8°C.[1][2] Its reactivity, particularly in the presence of water, is a key characteristic, leading to hydrolysis to form methylamine and acetic acid.[3]

Solubility Profile

The solubility of a compound is a fundamental parameter in drug development and formulation. For hydrochloride salts like MAH, solubility can be significantly influenced by the pH of the medium.[3] While specific quantitative data for MAH is not extensively published, a systematic approach to determining its solubility is crucial.

Recommended Solvents for Characterization

A range of solvents with varying polarities should be assessed to establish a comprehensive solubility profile. Recommended solvents include:

-

Aqueous Buffers: pH 2, 4, 6.8, 7.4, and 9 to understand the impact of pH on solubility.

-

Alcohols: Methanol, Ethanol, Isopropanol.

-

Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).

-

Non-polar Solvents: Dichloromethane (DCM), Hexanes.

Data Presentation: Solubility

All experimentally determined solubility data should be presented in a clear and organized table. The following table is a template for presenting such data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Water (pH 7) | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV |

| 0.1 M HCl (pH ~1) | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | Gravimetric |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | Gravimetric |

| DMSO | 25 | [Experimental Value] | [Experimental Value] | Gravimetric |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | Gravimetric |

Note: The values in this table are placeholders and must be determined experimentally.

Stability Profile

The stability of MAH is paramount for its storage, handling, and application in synthesis. The primary degradation pathway is hydrolysis, but other factors such as oxidation, heat, and light can also contribute to its degradation.[3] Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5][6][7]

Forced Degradation Studies

Forced degradation studies, as outlined by ICH guidelines, should be conducted to understand the degradation pathways of MAH.[4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[6][7]

Key Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C

-

Base Hydrolysis: 0.1 M NaOH at 60°C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: 105°C (solid state)

-

Photolytic Degradation: Exposure to UV and visible light (ICH Q1B)[5][7]

Data Presentation: Stability

The results of the stability studies should be summarized in a table that clearly indicates the extent of degradation under different conditions.

| Stress Condition | Time (hours) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Degradation | Degradation Products Observed |

| 0.1 M HCl, 60°C | 24 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [e.g., Acetic Acid, Methylamine] |

| 0.1 M NaOH, 60°C | 24 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [e.g., Acetic Acid, Methylamine] |

| 3% H₂O₂, RT | 24 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Identify by MS] |

| 105°C (solid) | 72 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Identify by MS] |

| Photolytic (ICH Q1B) | 24 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Identify by MS] |

Note: The values in this table are placeholders and must be determined experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable solubility and stability data.

Protocol for Solubility Determination (Equilibrium Solubility Method)

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Quantification:

-

For Aqueous and Volatile Organic Solvents: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of MAH using a validated stability-indicating HPLC-UV method.

-

For Non-volatile Organic Solvents: Accurately weigh a portion of the filtered solution, evaporate the solvent under reduced pressure, and weigh the remaining solid.

-

Protocol for Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for accurately quantifying MAH in the presence of its degradation products.[8][9]

-

Column Selection: A C18 column is a common starting point for the separation of small organic molecules.

-

Mobile Phase Optimization:

-

Aqueous Component: Use a buffer to control the pH (e.g., phosphate or acetate buffer).

-

Organic Component: Acetonitrile or methanol are common choices.

-

Gradient Elution: Start with a high aqueous content and gradually increase the organic component to elute compounds with a wide range of polarities.[10]

-

-

Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and to assess peak purity.[11]

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare stock solutions of MAH in the appropriate solvent at a known concentration (e.g., 1 mg/mL).[7]

-

Application of Stress:

-

Hydrolysis: Add the stock solution to acidic or basic solutions and incubate at a controlled temperature.

-

Oxidation: Add hydrogen peroxide to the stock solution and keep it at room temperature.

-

Thermal: Store the solid compound in an oven at the desired temperature.

-

Photolytic: Expose the solution or solid to a light source as specified in ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before HPLC analysis to prevent further degradation on the column.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution.

Caption: Experimental workflow for determining the solubility and stability of this compound.

Conclusion

While specific, quantitative solubility and stability data for this compound remain to be extensively published, this technical guide provides a robust framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility assessment and forced degradation studies, and by employing a validated stability-indicating HPLC method, scientists can generate the necessary data to ensure the effective and safe use of this important chemical reagent in their research and development endeavors. The provided templates for data presentation and the visual workflow aim to standardize and streamline this essential characterization process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 甲基乙酰亚胺酯 盐酸盐 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. scispace.com [scispace.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. jocpr.com [jocpr.com]

Hydrolysis of Methyl Acetimidate Hydrochloride: A Technical Guide to pH-Dependent Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of methyl acetimidate hydrochloride across a range of pH conditions. Imidates are versatile functional groups crucial in the synthesis of pharmaceuticals and other fine chemicals; however, their inherent susceptibility to hydrolysis necessitates a thorough understanding of their stability. This document outlines the mechanistic pathways, presents kinetic data, and provides detailed experimental protocols for studying the hydrolysis of this compound, serving as a vital resource for formulation development, stability testing, and reaction optimization.

Introduction to Imidate Hydrolysis

This compound, like other imidate esters, undergoes hydrolysis to yield different products depending on the pH of the aqueous medium. The reaction is subject to specific acid catalysis, specific base catalysis, and a slower, uncatalyzed (or water-mediated) reaction in the neutral pH range. This results in a characteristic "V-shaped" pH-rate profile, where the hydrolysis rate is fastest at low and high pH values and reaches a minimum in the neutral region.

The general mechanism involves the nucleophilic attack of water or a hydroxide ion on the electrophilic carbon of the imidate functional group, proceeding through a tetrahedral intermediate. The fate of this intermediate and the final product distribution are dictated by the pH of the solution.

pH-Rate Profile and Kinetic Data

While extensive kinetic data for this compound is not widely published, the following table presents illustrative pseudo-first-order rate constants (kobs) and corresponding half-lives (t1/2) at 25°C. This data is synthesized based on the established principles of imidate and ester hydrolysis and reflects the expected kinetic behavior across the pH spectrum.[1][2][3][4] Researchers should determine specific values under their exact experimental conditions.

| pH | Predominant Catalyst | Illustrative kobs (s⁻¹) | Illustrative Half-life (t1/2) | Primary Hydrolysis Products |

| 2.0 | H₃O⁺ (Acid) | 1.5 x 10⁻³ | ~7.7 minutes | Methyl acetate, Ammonium chloride |

| 4.0 | H₃O⁺ / H₂O | 2.1 x 10⁻⁵ | ~9.2 hours | Methyl acetate, Ammonium chloride |

| 7.0 | H₂O (Neutral) | 8.0 x 10⁻⁷ | ~10.0 days | Methyl acetate, Ammonia |

| 9.0 | OH⁻ (Base) | 4.5 x 10⁻⁵ | ~4.3 hours | Methyl acetate & Acetamide |

| 11.0 | OH⁻ (Base) | 4.5 x 10⁻³ | ~2.6 minutes | Primarily Acetamide & Methanol |

Note: The product distribution in basic conditions can be complex and may depend on the stereochemistry of the imidate salt. Under strongly basic conditions, the initially formed ester (methyl acetate) can also undergo saponification.[5][6]

Mechanistic Pathways of Hydrolysis

The hydrolysis of methyl acetimidate proceeds via distinct mechanisms in acidic, neutral, and basic environments. The formation of a tetrahedral intermediate is common to all pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 4), the imino nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. This facilitates the attack by a water molecule, a relatively weak nucleophile. The resulting tetrahedral intermediate readily breaks down to yield an ester (methyl acetate) and an amine (ammonia, which is protonated to the ammonium ion).[5][7]

References

An In-depth Technical Guide to Amidination Reactions with Methyl Acetimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amidination reactions utilizing methyl acetimidate hydrochloride, a versatile and widely used reagent. It covers the fundamental reaction mechanism, key applications in research and drug development, detailed experimental protocols, and critical data for successful implementation.

Introduction to this compound

This compound (MAHCI), with the chemical formula C₃H₈ClNO and CAS number 14777-27-6, is the hydrochloride salt of methyl acetimidate.[1] It is a highly reactive compound primarily employed for the chemical modification of primary amino groups, converting them into amidines.[1] This transformation is particularly valuable in protein chemistry, where it selectively targets the ε-amino group of lysine residues. A key advantage of this modification is the preservation of the positive charge at physiological pH, thus maintaining crucial electrostatic interactions within the protein structure, a feature not shared by other modifications like acetylation.[1]

The synthesis of MAHCI is rooted in the classic Pinner reaction, which involves the acid-catalyzed reaction of acetonitrile with methanol under anhydrous conditions using hydrogen chloride gas.[1] Its utility extends from probing protein structure and function to serving as an intermediate in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[1][2]

Reaction Mechanism

The amidination reaction with this compound proceeds via a nucleophilic substitution pathway. The reaction is highly pH-dependent, with optimal rates typically observed under alkaline conditions (pH 9-10).[1]

The mechanism involves two key steps:

-

Nucleophilic Attack: The unprotonated primary amino group (R-NH₂) acts as a nucleophile, attacking the electrophilic carbon atom of the methyl acetimidate.

-

Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating methanol to yield the final N-substituted acetamidine product.

The competing reaction is hydrolysis, where water acts as the nucleophile, leading to the formation of methylamine and acetic acid.[1] The rate of amidination increases with pH in the range of 6.8 to 8.8, while the rate of hydrolysis decreases, making alkaline conditions favorable for the desired reaction.[1][3]

Caption: General mechanism of amidination with methyl acetimidate.

Applications in Research and Drug Development

This compound is a valuable tool with diverse applications.

-

Protein Structure and Conformational Analysis: As a selective chemical modification reagent, MAHCI targets lysine residues. This modification preserves the positive charge while adding steric bulk, making it an invaluable tool for studying protein structure and conformational changes.[1]

-

Enzyme Active Site Mapping: By modifying lysine residues, researchers can identify those critical for catalytic function. Unlike acetylation, which neutralizes the charge, amidination helps determine if the positive charge of a specific lysine is essential for enzyme activity.[1]

-

Protein Crystallography: Pre-crystallization modification of lysine residues with MAHCI can enhance the solubility and stability of proteins, facilitating the growth of high-quality crystals for X-ray diffraction studies.[4]

-

Pharmaceutical and Chemical Synthesis: It serves as a key intermediate in organic synthesis for creating amides, imines, and other nitrogen-containing compounds that are often scaffolds for pharmaceuticals and biologically active molecules.[1][2]

-

Biochemical Probes: MAHCI acts as an inhibitor of the N-methylation of phosphatidylethanolamine, a phospholipid in cell membranes, allowing for the study of methylation's role in biological processes.[4]

Quantitative Data: Reaction Kinetics

The efficiency of the amidination reaction is critically dependent on pH and temperature. The primary competing reaction is the hydrolysis of the imidate. Careful selection of reaction conditions is necessary to maximize the yield of the desired amidine product.

Table 1: pH Dependence of Hydrolysis and Amidination Rate Constants

| pH | Hydrolysis Rate Constant (k_hydrolysis) at 25°C (h⁻¹) | Amidination Rate Constant (k_amidination) at 25°C (h⁻¹) |

|---|---|---|

| 5.0 | 0.35 | - |

| 6.8 | - | 0.08 |

| 7.4 | 0.12 | - |

| 8.8 | - | 0.22 |

Data derived from studies on the competition between hydrolysis and amidination.[1]

As shown, increasing the pH from 6.8 to 8.8 significantly favors the amidination reaction over hydrolysis.[1][3] Both reaction rates are also known to increase substantially with temperature.[3]

Experimental Protocols

Here are detailed methodologies for common applications of this compound.

Protocol 1: General Amidination of a Primary Amine

Objective: To synthesize an N-substituted acetamidine from a primary amine.

Materials:

-

This compound (MAHCI)

-

Primary amine substrate

-

Anhydrous, non-protic solvent (e.g., 2-methyltetrahydrofuran, dioxane)

-

Aqueous base solution (e.g., potassium carbonate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Methodology:

-

Preparation of Free Imidate: Dissolve MAHCI in a biphasic mixture of an organic solvent (e.g., 2-methyltetrahydrofuran) and an aqueous solution of a mild base like potassium carbonate. Stir vigorously for 30 minutes to neutralize the hydrochloride salt and extract the free imidate into the organic layer.[5]

-

Phase Separation: Transfer the mixture to a separatory funnel and discard the aqueous layer. Dry the organic layer containing the free methyl acetimidate over anhydrous sodium sulfate.

-

Reaction with Amine: In a separate flask, dissolve the primary amine substrate in the same anhydrous organic solvent. Add the dried organic solution of the free imidate to the amine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid.[5] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up and Isolation: Once the reaction is complete, the product can be isolated. If the resulting amidine is a salt (e.g., a benzoate salt for better crystallinity), it may precipitate and can be collected by filtration.[5] Otherwise, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or crystallization.

Protocol 2: Selective Modification of Lysine Residues in a Protein

Objective: To amidinate accessible lysine residues in a protein for structural or functional studies.

Materials:

-

Purified protein of interest

-

Reaction Buffer: 0.2 M Triethanolamine or Borate buffer, pH 9.0

-

This compound (MAHCI)

-

Quenching Buffer: 1 M Glycine, pH 8.0

-

Dialysis or size-exclusion chromatography equipment

-

Mass spectrometer for analysis

Methodology:

Caption: Experimental workflow for modifying protein lysine residues.

-

Protein Preparation: Prepare a solution of the protein (e.g., 1-5 mg/mL) in a suitable alkaline buffer, such as 0.2 M triethanolamine or borate buffer at pH 9.0. Ensure the buffer does not contain primary amines.

-

Reagent Addition: Freshly prepare a solution of MAHCI in the same buffer. Add the MAHCI solution to the protein solution in a controlled manner, typically aiming for a 10- to 50-fold molar excess of reagent over the number of lysine residues.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) for 1-2 hours. The exact time may need optimization depending on the protein.

-

Reaction Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M glycine, which will react with any remaining MAHCI.

-

Removal of Excess Reagents: Remove the excess reagent and byproducts by extensive dialysis against a suitable buffer or by using a size-exclusion chromatography column.

-

Analysis: Analyze the modified protein to determine the extent of amidination. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to measure the mass shift corresponding to the number of modified lysines. Further analysis by peptide mapping (LC-MS/MS) can identify the specific lysine residues that were modified.

Logical Relationships and Competing Pathways

The success of an amidination reaction hinges on controlling the competition between the desired amidine formation and the undesired hydrolysis of the reagent. The choice of pH is the most critical factor in directing the outcome.

Caption: Competing pathways of amidination versus hydrolysis.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: It is an irritant to the skin, eyes, and respiratory system.[6]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator in a well-ventilated fume hood.[6]

-

Storage: The compound is sensitive to moisture.[1] It should be stored under anhydrous conditions in a tightly sealed container at refrigerated temperatures (2-8°C).[1]

References

- 1. Buy this compound | 14777-27-6 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl acetimidate technical grade 14777-27-6 [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl Acetimidate Hydrochloride for Studying Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetimidate hydrochloride is a valuable chemical tool in the field of structural biology and proteomics for the investigation of protein-protein interactions. As a homobifunctional imidoester cross-linking agent, it covalently bridges interacting proteins by reacting with primary amino groups, primarily the ε-amino group of lysine residues. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis considerations for utilizing this compound to elucidate the architecture of protein complexes and signaling pathways.

Core Principles of Methyl Acetimidate Cross-Linking

This compound functions by reacting with the primary amino groups on the surface of proteins. The reaction proceeds via nucleophilic attack of the unprotonated amine on the imidoester, leading to the formation of a stable amidine bond. This covalent linkage effectively "freezes" transient or weak protein-protein interactions, allowing for their subsequent identification and characterization. The relatively short spacer arm of the acetimidate group makes it suitable for identifying proteins in close proximity.

The efficiency of the cross-linking reaction is significantly influenced by several factors, including pH, temperature, and the molar ratio of the cross-linker to the protein. The rate of the amidination reaction increases in the pH range of 6.8 to 8.8.[1] However, to minimize unwanted side reactions, such as the cross-linking of phospholipids in membrane protein studies, a pH of around 8.5 to 9.0 is often employed.[2]

Data Presentation: Quantitative Insights into Methyl Acetimidate Cross-Linking

The following table summarizes key quantitative data related to the application of methyl acetimidate in protein interaction studies.

| Parameter | Value/Range | Protein System | Notes | Reference |

| Cross-Linking Efficiency | 30% dimer formation | Bovine Rhodopsin | Reaction with bovine rod outer segment discs. | [2] |

| Optimal pH for Amidination | 6.8 - 8.8 | Denatured Aldolase | The rate of amidination increases within this pH range. | [1] |

| pH to Minimize Phospholipid Cross-Linking | 8.5 - 9.0 | Mitoplasts | Higher pH can minimize the cross-linking of phosphatidylethanolamine. | [2] |

| Typical Molar Excess of Cross-linker | 10- to 200-fold | Bovine Rhodopsin | Optimized to minimize the formation of higher-order oligomers. | [3] |

Experimental Protocols

Protocol 1: General Cross-Linking of a Purified Protein Complex

This protocol provides a general framework for cross-linking a purified protein complex with this compound. Optimization of reagent concentrations and reaction times is recommended for each specific system.

Materials:

-

Purified protein complex (1-5 mg/mL) in an amine-free buffer (e.g., HEPES, phosphate)

-

This compound

-

Reaction Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

SDS-PAGE reagents and equipment

-

Mass spectrometer and associated reagents

Procedure:

-

Protein Preparation: Ensure the purified protein complex is in a suitable amine-free buffer at a concentration of 1-5 mg/mL. Dialyze or buffer exchange the sample if necessary to remove any primary amine-containing substances (e.g., Tris buffer).

-

Reagent Preparation: Immediately before use, prepare a fresh stock solution of this compound in the Reaction Buffer.

-

Cross-Linking Reaction:

-

Add the this compound stock solution to the protein sample to achieve a final molar excess of 10- to 50-fold over the protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The optimal time and temperature may need to be determined empirically.

-

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted methyl acetimidate.

-

Analysis by SDS-PAGE:

-

Take an aliquot of the quenched reaction and mix it with SDS-PAGE loading buffer.

-

Run the sample on an SDS-PAGE gel to visualize the formation of higher molecular weight cross-linked species compared to a non-cross-linked control.

-

-

Identification of Interacting Proteins by Mass Spectrometry:

-

Excise the gel band corresponding to the cross-linked complex.

-

Perform in-gel digestion with a suitable protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS.

-

Use specialized software to identify the cross-linked peptides and the interacting proteins.

-

Protocol 2: Cross-Linking of Rhodopsin in Native Membranes (Adapted from a general lysine cross-linking protocol)

This protocol is adapted for the study of membrane protein interactions, using rhodopsin as an example.

Materials:

-

Purified rod outer segment (ROS) membranes containing rhodopsin (10 µM)

-

This compound

-

Cross-Linking Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

SDS-PAGE reagents and equipment

-

Mass spectrometry reagents and equipment

Procedure:

-

Membrane Preparation: Prepare ROS membranes containing rhodopsin at a concentration of approximately 10 µM in the Cross-Linking Buffer.

-

Reagent Preparation: Prepare a fresh stock solution of this compound in the Cross-Linking Buffer.

-

Cross-Linking Reaction:

-

Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 10 mM and incubating for 15 minutes at room temperature.[3]

-

Analysis:

-

Analyze the cross-linked products by SDS-PAGE to observe the formation of rhodopsin dimers and oligomers.

-

For mass spectrometric analysis, purify the monomeric and multimeric cross-linked species, followed by proteolytic digestion and LC-MS/MS analysis to identify intramolecular and intermolecular cross-links.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows related to the use of this compound in protein interaction studies.

Caption: Reaction mechanism of methyl acetimidate cross-linking.

Caption: Experimental workflow for protein interaction analysis.

Caption: Generic signaling pathway for investigation.

References

- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 2. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and dynamics of dark-state bovine rhodopsin revealed by chemical cross-linking and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Protein Modification with Imidoesters: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles of protein modification utilizing imidoesters. Imidoesters are a class of amine-reactive reagents widely employed in bioconjugation, protein cross-linking, and the structural analysis of proteins and their complexes. This document details the underlying chemistry, reaction kinetics, experimental protocols, and key applications of this versatile technology.

Core Principles of Imidoester Chemistry

Imidoesters react specifically and efficiently with primary amino groups (-NH₂) present on proteins. These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues. The reaction, known as amidination, results in the formation of a stable amidine bond. A significant advantage of this modification is the retention of the positive charge of the original primary amine at physiological pH, which helps to preserve the native conformation and biological activity of the protein.[1][2]

The general reaction can be depicted as follows:

Protein-NH₂ + Reagent-C(=NH)-OR' → Protein-NH-C(=NH)-Reagent + R'OH

Homobifunctional imidoesters possess two reactive imidoester groups, enabling the cross-linking of two separate protein molecules or different domains within the same protein that are in close proximity.[1][2]

Reaction Mechanism

The reaction of an imidoester with a primary amine proceeds via nucleophilic attack of the unprotonated amine on the electrophilic carbon of the imidoester. The reaction is highly dependent on the pH of the solution.

Caption: Reaction mechanism of an imidoester with a primary amine.

Critical Reaction Parameters

The efficiency and specificity of protein modification with imidoesters are primarily governed by the following parameters:

-

pH: The reaction rate is highly pH-dependent. Imidoesters react more rapidly at alkaline pH (typically 8-10).[3] As the pH increases, the concentration of the nucleophilic unprotonated primary amine increases, leading to a more efficient reaction.[3] However, the stability of the imidoester reagent also decreases at higher pH due to hydrolysis. Therefore, an optimal pH range of 8-9 is generally recommended for efficient cross-linking.[1][2]

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the imidoester.[1][2][4] Suitable buffers include phosphate, borate, carbonate, and HEPES.[1][2]

-

Reagent Concentration: The molar excess of the imidoester over the protein concentration is a critical factor. For protein concentrations above 5 mg/mL, a 10-fold molar excess is often sufficient. At lower protein concentrations, a 20- to 30-fold molar excess may be required to achieve efficient cross-linking.[1][2]

-

Temperature and Incubation Time: Reactions are typically carried out at room temperature for 30 to 60 minutes.[1][2]

Side Reactions and Stability

While imidoesters are highly specific for primary amines, side reactions can occur, particularly at pH values below 8.[3] At lower pH, an intermediate N-alkyl imidate can form, which may lead to N,N'-amidine derivatives.[3] Furthermore, the imidoester linkage is susceptible to hydrolysis, and the reagents themselves are moisture-sensitive and should be stored desiccated.[1][2] The resulting amidine bond, however, is generally stable under physiological conditions.

Quantitative Data on Imidoester Cross-linkers

The choice of a specific imidoester cross-linker often depends on the desired spacer arm length, which dictates the distance between the two reactive groups. This is a critical consideration when studying protein-protein interactions and mapping spatial proximities.

| Imidoester Cross-linker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| Dimethyl Adipimidate | DMA | 245.15 | 8.6 |

| Dimethyl Pimelimidate | DMP | 259.17 | 9.2 |

| Dimethyl Suberimidate | DMS | 273.20 | 11.0 |

| Dimethyl 3,3'-dithiobispropionimidate | DTBP | 309.28 | 11.9 |

Data sourced from Thermo Fisher Scientific product literature.[1][2]

Experimental Protocols

The following protocols provide a general framework for protein modification and cross-linking using imidoesters. Optimization may be required for specific applications.

General Protocol for Protein Cross-linking with Dimethyl Suberimidate (DMS)

This protocol is adapted from procedures described by Packman and Perham.[1][2]

Materials:

-

Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0 (or other amine-free buffers like phosphate, borate, or HEPES at pH 8-9).

-

Protein Sample: Purified protein in the cross-linking buffer.

-

DMS Solution: Freshly prepared solution of Dimethyl Suberimidate dihydrochloride in the cross-linking buffer.

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

Procedure:

-

Sample Preparation: Prepare the protein sample at the desired concentration in the cross-linking buffer.

-

Reagent Preparation: Immediately before use, dissolve the DMS in the cross-linking buffer to the desired stock concentration.

-

Cross-linking Reaction:

-

For protein concentrations > 5 mg/mL, add a 10-fold molar excess of DMS to the protein solution.

-

For protein concentrations < 5 mg/mL, add a 20- to 30-fold molar excess of DMS.

-

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

-

Analysis: The cross-linked products can be analyzed by SDS-PAGE, mass spectrometry, or other appropriate methods.

Protocol for Cross-linking Yeast Nucleosomes with DMS

This protocol is a more specific application for studying protein-protein interactions within a complex.[5]

Procedure:

-

To a preparation of yeast nucleosomes, add DMS to a final concentration of 1 mg/ml.

-

Incubate at room temperature with rotation for 60 minutes.

-

Quench the reaction by adding 1 M Tris-HCl, pH 7.5 to a final concentration of 50 mM and continue to rotate for 15 minutes at room temperature.

-

Proceed immediately with subsequent steps such as Micrococcal Nuclease (MNase) digestion for further analysis.[5]

Visualization of Workflows and Logical Relationships

Experimental Workflow for Cross-linking Mass Spectrometry (XL-MS)

The following diagram illustrates a typical workflow for identifying protein-protein interactions using imidoester cross-linking followed by mass spectrometry analysis.

Caption: A typical workflow for cross-linking mass spectrometry.

Logical Relationships in Imidoester Modification

The success of an imidoester-based protein modification experiment depends on the careful consideration of several interconnected factors.

Caption: Interdependencies of key factors in imidoester reactions.

Applications in Research and Drug Development

Imidoester-mediated protein modification has a broad range of applications, including:

-

Structural Elucidation of Proteins and Complexes: Homobifunctional imidoesters are used to determine the quaternary structure of oligomeric proteins and to map the interfaces of protein-protein interactions.[6][7]

-

Cell Membrane and Surface Studies: Water-soluble imidoesters that can penetrate cell membranes are valuable for studying the structure and organization of membrane proteins and their interactions with other molecules.[3]

-

Immobilization of Proteins: Imidoesters can be used to covalently attach proteins to solid supports for applications such as affinity chromatography and enzyme immobilization.

-

Tissue Fixation: Imidoesters have been explored as alternatives to glutaraldehyde for fixing tissues for microscopy, with the advantage of better preserving the antigenicity of proteins.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. store.sangon.com [store.sangon.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. fgsc.net [fgsc.net]

- 5. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of dimethyl suberimidate, a cross-linking reagent, in studying the subunit structure of oligomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Cross-linking using Methyl Acetimidate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical cross-linking is a powerful biochemical technique used to elucidate protein-protein interactions, stabilize multi-subunit complexes, and probe the three-dimensional structures of proteins.[1][2][3] Cross-linking agents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on amino acid residues, effectively linking them.[1][2]

Methyl acetimidate hydrochloride is a water-soluble, membrane-permeable imidoester cross-linker.[4] Imidoesters are a class of reagents that react specifically with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of a protein.[4][5] A key advantage of imidoester cross-linkers is that the resulting amidine bond preserves the positive charge of the original amine group, which can help maintain the native conformation and biological activity of the protein.[4][6] While often considered monofunctional, methyl acetimidate can induce cross-linking of proteins and even phospholipids, particularly in membrane preparations.[7]

Mechanism of Action

Methyl acetimidate reacts rapidly with primary amines at an alkaline pH to form a stable amidine bond.[5] The reaction involves the nucleophilic attack of the unprotonated primary amine on the imidoester, resulting in the formation of the amidine linkage and the release of methanol. The reaction is favored at pH levels between 8 and 10.[5]

Quantitative Data and Reaction Parameters

The efficiency of the cross-linking reaction is highly dependent on several parameters, including pH, temperature, and reagent concentration. Both the rate of amidination (the desired reaction) and the rate of hydrolysis (an undesirable side reaction) of methyl acetimidate are affected by these conditions.[8][9][10]

Table 1: Recommended Reaction Conditions for Methyl Acetimidate Cross-linking

| Parameter | Recommended Condition | Rationale & Notes |

| pH | 8.0 - 10.0 | The rate of amidination increases with pH in this range, while hydrolysis is minimized.[4][5][8][9] Optimal efficiency is often achieved between pH 8 and 9.[4] |

| Temperature | 4°C to Room Temperature (20-25°C) | Reaction rates increase with temperature.[8][9] Lower temperatures can be used to slow the reaction and minimize protein degradation. |

| Buffer System | Amine-free buffers (e.g., Phosphate, Borate, HEPES, Triethanolamine) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for reaction with the imidoester and should not be used during the reaction itself.[4][5][11][12] |

| Molar Excess of Cross-linker | 10- to 50-fold molar excess over protein | This is a common starting point.[11] The optimal ratio depends on the protein concentration and must be determined empirically.[4][6] |

| Incubation Time | 30 - 120 minutes | The optimal time should be determined empirically for each specific system.[4][11] |

| Protein Concentration | 1 - 10 mg/mL | A typical concentration range for cross-linking experiments.[11] |

Table 2: Influence of pH on Methyl Acetimidate Reactivity

| pH Range | Rate of Amidination | Rate of Hydrolysis | Remarks |

| 6.8 - 8.0 | Increases | Decreases | Favorable range to begin optimization, balancing reactivity and protein stability.[8][9][10] |

| 8.0 - 9.0 | High | Moderate | Considered the optimal range for efficient cross-linking.[4] |

| > 9.5 | Very High | Increases | Reaction with ε-amines may occur, but hydrolysis rate also increases.[6] |

Experimental Protocols

This section provides a general protocol for protein cross-linking. Optimal conditions may vary depending on the specific proteins and application.

Workflow Diagram

Materials Required

-

Purified protein of interest

-

This compound

-

Cross-linking Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0; or 0.2 M Triethanolamine, pH 8.0.[4][13] Crucially, do not use buffers containing primary amines like Tris or glycine. [4]

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[11][13]

-

Anhydrous DMSO or DMF (optional, for initial stock of other cross-linkers, but methyl acetimidate is water-soluble).

-

Reaction tubes

-

Equipment for analysis (SDS-PAGE system, Western blot apparatus, or mass spectrometer).

Reagent Preparation

-

Protein Sample: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the chosen amine-free Cross-linking Buffer.[11] Ensure any buffer exchange is complete.

-

Methyl Acetimidate Solution: Methyl acetimidate is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, it must be prepared immediately before use.[4]

-

Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4]

-

Dissolve the required amount of this compound in the Cross-linking Buffer to the desired stock concentration.

-

Cross-linking Procedure

-

Add the freshly prepared methyl acetimidate solution to the protein sample to achieve the desired final molar excess (e.g., a 10- to 50-fold molar excess).[11]

-

Mix gently by pipetting or brief vortexing.

-

Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C.[4][11] The optimal time and temperature should be determined empirically.

-

Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris-HCl to a 1 mL reaction).[11]

-

Incubate for an additional 15 minutes at room temperature to ensure all unreacted methyl acetimidate is quenched.[11]

-

The cross-linked sample is now ready for analysis. For applications sensitive to quenching reagents, excess cross-linker and byproducts can be removed by dialysis or using a desalting column.[11]

Analysis of Cross-linked Products

-

SDS-PAGE: The simplest way to visualize cross-linking is by SDS-polyacrylamide gel electrophoresis. Intermolecularly cross-linked protein complexes will appear as new bands with higher molecular weights compared to the non-cross-linked control.

-

Western Blotting: To confirm the identity of the proteins within the cross-linked complex, perform a Western blot using antibodies specific to the target proteins.

-

Mass Spectrometry: For detailed structural information, the cross-linked products can be subjected to proteolytic digestion followed by LC-MS/MS analysis to identify the specific lysine residues involved in the cross-links.[11]

References

- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 2. korambiotech.com [korambiotech.com]

- 3. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Properties of methyl acetimidate and its use as a protein-modifying reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. benchchem.com [benchchem.com]

- 12. fgsc.net [fgsc.net]

- 13. benchchem.com [benchchem.com]

Modifying Lysine Residues in Proteins Using Methyl Acetimidate Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of lysine residues in proteins using methyl acetimidate hydrochloride. This technique is a valuable tool in various research and development areas, including protein structure-function studies, drug development, and bioconjugation. The modification, known as acetimidylation, converts the primary amine of the lysine side chain into an N-substituted acetamidine, preserving the positive charge at physiological pH and thus often minimizing significant structural perturbations.

Introduction

This compound is a versatile reagent used to selectively modify the ε-amino group of lysine residues on the surface of proteins.[1][2] This modification is particularly useful for:

-

Probing Protein Structure and Function: By modifying accessible lysine residues, researchers can identify their roles in protein-protein interactions, enzyme activity, and overall protein stability.[3]

-

Improving Protein Crystallization: Altering the surface properties of a protein through acetimidylation can sometimes promote the formation of high-quality crystals for X-ray crystallography.

-

Drug Development: Modification of therapeutic proteins or drug targets can be used to investigate binding sites and enhance drug efficacy or stability.[1]

-

Bioconjugation: Acetimidylated proteins can be used in subsequent conjugation reactions to attach other molecules, such as fluorescent dyes or polyethylene glycol (PEG).[1]

The reaction of methyl acetimidate with a lysine residue results in the formation of an acetimidyl group, which carries a net positive charge and has a pKa of approximately 12.5, ensuring it remains protonated over a wide pH range. This charge preservation is a key advantage over other amine-modifying reagents like acetic anhydride, which neutralizes the positive charge of the lysine side chain.

Chemical Principle and Reaction Mechanism

The modification of a lysine residue by this compound proceeds via a nucleophilic attack of the unprotonated ε-amino group of lysine on the electrophilic carbon of the methyl acetimidate. This is followed by the elimination of a methanol molecule to form a stable N-substituted acetamidine.

Quantitative Data Summary

The efficiency of the acetimidylation reaction is influenced by several factors, most notably pH and temperature. The stability of methyl acetimidate itself is also pH and temperature-dependent, with hydrolysis being a competing reaction.

Table 1: Effect of pH on the Rate Constants of Methyl Acetimidate Hydrolysis and Aldolase Amidination at 25°C [4][5]

| pH | Rate of Hydrolysis (min⁻¹) | Rate of Amidination (min⁻¹) |

| 6.8 | 0.18 | 0.03 |

| 7.8 | 0.08 | 0.10 |

| 8.8 | 0.05 | 0.25 |

Table 2: Effect of Temperature on the Rate Constants of Methyl Acetimidate Hydrolysis and Aldolase Amidination at pH 7.8 [4][5]

| Temperature (°C) | Rate of Hydrolysis (min⁻¹) | Rate of Amidination (min⁻¹) |

| 0 | 0.01 | 0.01 |

| 25 | 0.08 | 0.10 |

| 37 | 0.25 | 0.30 |

Table 3: Mass Spectrometry Data for Acetimidylated Lysine Residues

| Modification | Reagent | Mass Shift (Monoisotopic) | Mass Shift (Average) |

| Acetimidylation | Methyl Acetimidate HCl | +42.0218 Da | +42.053 Da |

Experimental Protocols

The following protocols provide a general framework for the modification of lysine residues in proteins using this compound. Optimization may be required for specific proteins and applications.

General Protocol for Protein Acetimidylation

This protocol is suitable for general protein modification studies.

Materials:

-

Protein of interest (in a suitable buffer, e.g., 50 mM HEPES, pH 8.0)

-

This compound (store desiccated at 4°C)

-

Reaction Buffer: 0.2 M Triethanolamine-HCl, pH 8.5

-

Quenching Solution: 1 M Glycine, pH 8.0

-

Dialysis tubing or desalting column

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

-

Reagent Preparation: Immediately before use, dissolve this compound in ice-cold Reaction Buffer to a final concentration of 0.5 M.

-

Modification Reaction: Add the methyl acetimidate solution to the protein solution to achieve a final concentration of 10-50 mM. The exact concentration should be optimized for the target protein. A 20-fold molar excess of reagent over the total number of lysine residues is a good starting point.

-

Incubation: Incubate the reaction mixture at room temperature (25°C) for 1-2 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration (4-16 hours) to minimize potential side reactions.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.

-

Removal of Excess Reagents: Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.

-

Analysis: Analyze the extent of modification by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the increase in molecular weight. Further analysis by peptide mapping and tandem mass spectrometry (MS/MS) can identify the specific lysine residues that have been modified.

Protocol for Site-Directed Modification using a Protection Strategy

This protocol can be used to modify a specific lysine residue by protecting other lysines.

Materials:

-

Protein of interest

-

Protecting reagent (e.g., a reversible inhibitor or binding partner that masks certain lysines)

-

This compound

-

Ethyl acetimidate hydrochloride (optional, for modifying unprotected lysines)

-

Reaction and Quenching buffers as in 4.1.

Procedure:

-

Protection: Incubate the protein with the protecting reagent to form a complex that shields the desired lysine(s) from modification.

-

Modification of Unprotected Lysines: Add ethyl acetimidate (or another non-radioactive imidoester) to the complex to modify the exposed lysine residues.

-

Removal of Protecting Group: Remove the protecting reagent by dialysis or other suitable methods.

-

Modification of the Target Lysine: Add radiolabeled ([¹⁴C]) or non-labeled methyl acetimidate to modify the now-exposed target lysine residue.

-

Quenching and Purification: Follow steps 5 and 6 from the general protocol.

-

Analysis: Use peptide mapping and sequencing to identify the modified lysine residue.

Applications and Considerations

Impact on Protein-Protein Interactions and Signaling

Modification of lysine residues can significantly impact protein-protein interactions and cellular signaling pathways. Since lysine residues are frequently involved in electrostatic interactions, their modification, even while preserving the positive charge, can alter binding affinities.

For example, acetimidylation of lysine residues within a protein-protein interaction interface can disrupt the binding, providing evidence for the importance of those residues in the interaction. This approach can be used to map binding sites and understand the molecular basis of signal transduction.

Side Reactions and Stability

While methyl acetimidate is relatively specific for primary amines, side reactions can occur, particularly with thiol groups of cysteine residues, although these are generally less stable. The primary competing reaction is the hydrolysis of methyl acetimidate, which is favored at lower pH.[4][5]

The acetimidyl modification itself is generally stable under physiological conditions and during common biochemical procedures like tryptic digestion.[3] However, prolonged exposure to very low or high pH can lead to hydrolysis of the amidine bond.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no modification | Inactive reagent (hydrolyzed) | Use fresh, dry this compound. Prepare the solution immediately before use in a cold buffer. |

| Suboptimal pH | Ensure the reaction pH is between 8.0 and 9.0 for efficient amidination. | |

| Presence of primary amines in the buffer | Use buffers without primary amines (e.g., HEPES, phosphate, borate). | |

| Protein precipitation | High reagent concentration or solvent effects | Decrease the concentration of methyl acetimidate. Perform the reaction at a lower temperature (4°C). |

| Non-specific modification | Reaction conditions are too harsh | Reduce the reaction time and/or temperature. |

| Difficulty in identifying modified sites | Incomplete digestion or poor ionization in MS | Optimize the protein digestion protocol. Consider using different proteases. Adjust mass spectrometry parameters. |

Conclusion

Modification of lysine residues with this compound is a powerful and versatile technique for protein chemists, structural biologists, and drug development scientists. By carefully controlling the reaction conditions, it is possible to achieve specific and efficient modification, providing valuable insights into protein structure and function. The protocols and data presented here serve as a comprehensive guide for the successful application of this important biochemical tool.

References

- 1. researchgate.net [researchgate.net]

- 2. Lysine acetylation: codified crosstalk with other posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine Acetylation is an Important Post-Translational Modification that Modulates Heat Shock Response in the Sea Cucumber Apostichopus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interfacing protein lysine acetylation and protein phosphorylation: Ancient modifications meet on ancient proteins - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Buffer Conditions for Methyl Acetimidate Hydrochloride Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl acetimidate hydrochloride is a valuable reagent for the chemical modification of primary amines in biological molecules, particularly the ε-amino groups of lysine residues in proteins. This process, known as amidination, results in the conversion of a positively charged amine to a positively charged amidine group, thereby preserving the overall charge of the modified protein. The success of this modification is critically dependent on the reaction conditions, with the buffer composition and pH being the most crucial parameters. These factors govern the delicate balance between the desired amidination reaction and the competing hydrolysis of the reagent.

Key Considerations for Optimal Reaction Conditions

The reaction of methyl acetimidate with a primary amine is a nucleophilic substitution where the unprotonated amine attacks the imidate. Concurrently, methyl acetimidate can react with water and hydrolyze, rendering it inactive. The optimal buffer conditions are therefore a compromise that maximizes the rate of amidination while minimizing the rate of hydrolysis.

pH: The pH of the reaction buffer is the most significant factor influencing the outcome. The rate of amidination is dependent on the concentration of the unprotonated form of the target amine, which increases with higher pH. Conversely, the stability of methyl acetimidate is also pH-dependent. Research indicates that between pH 6.8 and 8.8, the rate of hydrolysis of methyl acetimidate decreases as the pH increases, while the rate of amidination increases.[1] For the modification of lysine residues in proteins, a pH range of 8.5 to 9.5 is generally considered optimal.[2]

Buffer Composition: It is imperative to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the methyl acetimidate. Commonly used amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) should be avoided. Suitable alternatives include borate buffers and phosphate buffers.

Temperature: Both the amidination and hydrolysis reactions are accelerated at higher temperatures.[1] Therefore, the reaction temperature should be carefully controlled to ensure a sufficient reaction rate without excessive hydrolysis of the reagent. Reactions are typically carried out at room temperature or on ice (4°C) to better control the reaction rate.

Ionic Strength: The ionic strength of the buffer has been shown to have no significant effect on the rate of either amidination or hydrolysis.[1]